HW 173

electrophysiology sigma receptors dopamine neurons

The compound (4aR,10bR)-4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline (CAS 110270-70-7), also designated HW 173, is a trans-configuration octahydrobenzo[f]quinoline derivative displaying high and specific affinity for sigma receptors. It is formally classified as a quinoline analog with a molecular formula of C21H25NO and a molecular weight of 307.43.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
CAS No. 110270-70-7
Cat. No. B1673424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHW 173
CAS110270-70-7
Synonyms9-methoxy-4-benzyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
HW 173
HW-173
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1
InChIInChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3/t19-,21-/m1/s1
InChIKeyNSGMNJDNHSTYBY-TZIWHRDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4aR,10bR-4-Benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline (CAS 110270-70-7) for Sigma Receptor Research


The compound (4aR,10bR)-4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline (CAS 110270-70-7), also designated HW 173, is a trans-configuration octahydrobenzo[f]quinoline derivative displaying high and specific affinity for sigma receptors [1]. It is formally classified as a quinoline analog with a molecular formula of C21H25NO and a molecular weight of 307.43 [2]. The compound is primarily utilized as a pharmacological tool in electrophysiological investigations of sigma receptor modulation of midbrain dopaminergic neuronal activity.

Why Generic Sigma Ligands Cannot Substitute for (4aR,10bR)-4-Benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline


Sigma receptor ligands exhibit pronounced heterogeneity in their functional effects on dopaminergic neuronal activity, precluding interchangeable use. Unlike conventional sigma agonists such as (+)-3-PPP or (+)-pentazocine, which directly alter dopamine (DA) neuronal firing rates, and sigma antagonists such as rimcazole and BMY-14802, which block these rate-modulating effects, HW 173 demonstrates a unique electrophysiological signature: it leaves DA neuronal firing rate entirely unchanged while selectively and significantly altering the firing pattern [1]. This functional dissociation between rate and pattern modulation, documented in direct in vivo electrophysiological recordings from substantia nigra zona compacta DA neurons, indicates that generic sigma ligand substitution would confound experimental interpretation and yield fundamentally different neuronal outcome measures.

Quantitative Differential Evidence Guide: (4aR,10bR)-4-Benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline


HW 173 Displays Complete Absence of DA Neuronal Firing Rate Modulation—Distinct from Sigma Agonists and Antagonists

HW 173, administered intravenously in vivo at doses ranging from 0.1 to 6.4 mg/kg, produced no change in the firing rate of identified dopamine (DA) neurons in the substantia nigra zona compacta, with the firing rate remaining indistinguishable from baseline (quantified difference: 0% change) [1]. In contrast, selective sigma agonists such as (+)-3-PPP and (+)-pentazocine produce dose-dependent decreases in DA neuronal firing rate in the same experimental system [1]. Sigma antagonists such as rimcazole and BMY-14802 produce increases or reverse agonist-induced rate suppression [1]. Furthermore, HW 173 pretreatment at 8.0 mg/kg failed to alter the apomorphine dose-response curve for inhibition of firing rate, demonstrating no functional interaction with the DA autoreceptor-mediated rate-control mechanism [1].

electrophysiology sigma receptors dopamine neurons

HW 173 Selectively Alters DA Neuronal Firing Pattern Without Affecting Rate—A Dissociated Functional Signature

In direct contrast to its complete lack of effect on firing rate, HW 173 (8.0 mg/kg i.v.) produced a statistically significant change in the firing pattern of DA neurons in the substantia nigra zona compacta [1]. Specifically, the drug altered the temporal distribution of action potentials, reflecting a shift in burst-firing characteristics independent of any rate modulation [1]. This dissociated effect—pattern modulation without rate modulation—is not observed with conventional sigma agonists or antagonists, which typically affect both parameters or affect rate primarily [1].

neuronal firing pattern burst firing sigma receptor pharmacology

HW 173 Does Not Modulate Dopamine Autoreceptor Sensitivity—Differentiating from Mixed DA/Sigma Ligands

Pretreatment with HW 173 (8.0 mg/kg i.v.) produced no shift in the dose-response curve for the inhibitory effect of the DA receptor agonist apomorphine on nigral DA neuronal firing rate [1]. Similarly, HW 173 did not affect the inhibitory response to (+)-3-PPP, a mixed DA agonist/sigma receptor ligand [1]. This functional profile differs from that of sigma antagonists, which demonstrably reverse or attenuate agonist-induced firing rate suppression in the same experimental paradigm [1]. The lack of interaction with the DA autoreceptor signaling pathway indicates that HW 173 acts at a functionally distinct sigma receptor population or engages a different intracellular signaling cascade.

dopamine autoreceptor apomorphine sigma receptor

Optimal Research Applications for (4aR,10bR)-4-Benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline Based on Quantitative Evidence


Isolating Sigma Receptor Contributions to Phasic Dopamine Signaling

The dissociated electrophysiological signature of HW 173—significant alteration of DA neuronal firing pattern with zero change in firing rate [1]—makes this compound uniquely suited for investigations seeking to isolate sigma receptor contributions to phasic (burst) DA signaling from tonic DA signaling. Unlike sigma agonists such as (+)-3-PPP that concurrently depress firing rate, HW 173 permits examination of pattern-specific modulation without the confounding variable of rate-dependent changes in DA release. This application is directly supported by in vivo electrophysiological evidence from substantia nigra zona compacta recordings.

Negative Control for DA Autoreceptor-Mediated Sigma Ligand Effects

HW 173 does not alter the dose-response relationship for apomorphine or (+)-3-PPP at DA autoreceptors controlling firing rate [1]. This property establishes HW 173 as an effective negative control for studies examining sigma ligand modulation of DA autoreceptor sensitivity. Researchers can use HW 173 to experimentally dissociate direct sigma receptor effects on DA neuronal pattern from indirect effects mediated through DA autoreceptor signaling, a differentiation not achievable with sigma ligands that exhibit autoreceptor modulatory activity.

Pharmacological Tool for Pattern-Specific Sigma Receptor Studies

The demonstration that HW 173 alters DA neuronal firing pattern without affecting rate [1] positions this compound as a critical pharmacological tool for investigating the functional role of sigma receptors in regulating neuronal discharge patterning. This is particularly relevant for studies of neurological and psychiatric conditions where alterations in DA neuronal burst firing patterns, rather than absolute firing rates, are implicated in pathophysiology. The compound enables interrogation of sigma receptor functions that may be obscured when using ligands that simultaneously affect both rate and pattern parameters.

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